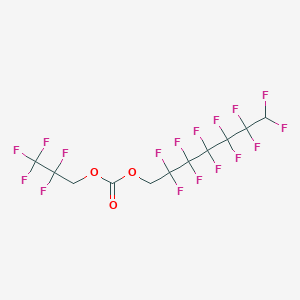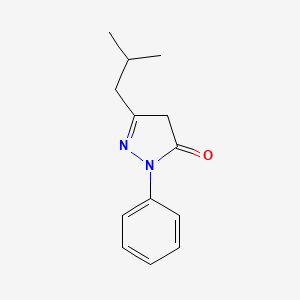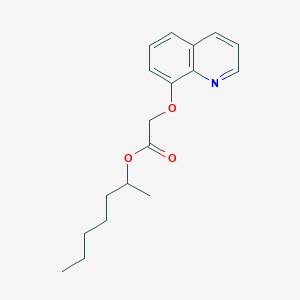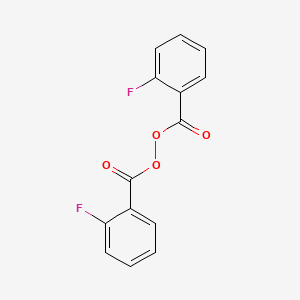
Bis(2-fluorobenzoyl) peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxide, bis(2-fluorobenzoyl): is an organic peroxide compound with the chemical formula C14H8F2O4 . It is known for its application in various chemical processes, particularly in the field of polymer chemistry. This compound is characterized by the presence of two fluorobenzoyl groups attached to a peroxide linkage, making it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of peroxide, bis(2-fluorobenzoyl) typically involves the reaction of 2-fluorobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
2C6H4FCOCl+H2O2+2NaOH→(C6H4FCO)2O2+2NaCl+2H2O
Industrial Production Methods: On an industrial scale, the production of peroxide, bis(2-fluorobenzoyl) involves similar reaction conditions but is optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Peroxide, bis(2-fluorobenzoyl) undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Decomposition: The peroxide bond is relatively weak and can decompose to form free radicals.
Substitution: It can participate in substitution reactions where the fluorobenzoyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include organic substrates that can be oxidized, and the reaction is typically carried out under mild conditions.
Decomposition: This reaction can be induced by heat or light, leading to the formation of free radicals.
Substitution: Reagents such as nucleophiles can be used to replace the fluorobenzoyl groups under appropriate conditions.
Major Products Formed:
Oxidation: The major products depend on the substrate being oxidized.
Decomposition: Free radicals and corresponding fluorobenzoyl derivatives.
Substitution: Products with new functional groups replacing the fluorobenzoyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Peroxide, bis(2-fluorobenzoyl) is used as a crosslinking agent in the production of silicone rubbers. It helps in forming strong covalent bonds between polymer chains, enhancing the mechanical properties of the material .
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s ability to generate free radicals can be utilized in various biochemical assays and research studies.
Industry: In the industrial sector, peroxide, bis(2-fluorobenzoyl) is employed in the manufacturing of polymers and other materials that require crosslinking for improved durability and performance .
Wirkmechanismus
The primary mechanism of action for peroxide, bis(2-fluorobenzoyl) involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and crosslinking. The molecular targets and pathways involved depend on the specific application and the nature of the substrates being used.
Vergleich Mit ähnlichen Verbindungen
- Peroxide, bis(2,4-dichlorobenzoyl)
- Peroxide, bis(p-chlorobenzoyl)
- 2,5-di(t-butyl peroxy) hexane
- t-butyl cumyl peroxide
- Dicumyl peroxide
- Di-t-butyl peroxide
Comparison: Peroxide, bis(2-fluorobenzoyl) is unique due to the presence of fluorine atoms, which can influence its reactivity and stability. Compared to other peroxides like bis(2,4-dichlorobenzoyl) peroxide, it may offer different reactivity profiles and advantages in specific applications, such as enhanced thermal stability or selectivity in certain reactions .
Eigenschaften
CAS-Nummer |
634-51-5 |
|---|---|
Molekularformel |
C14H8F2O4 |
Molekulargewicht |
278.21 g/mol |
IUPAC-Name |
(2-fluorobenzoyl) 2-fluorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8F2O4/c15-11-7-3-1-5-9(11)13(17)19-20-14(18)10-6-2-4-8-12(10)16/h1-8H |
InChI-Schlüssel |
FKWNGAKHMLGDJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OOC(=O)C2=CC=CC=C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethylhexanoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B12087032.png)
![4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12087045.png)

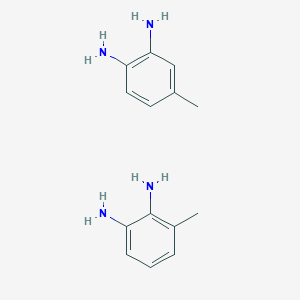


![(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-NitrobenzylEster-d6](/img/structure/B12087076.png)
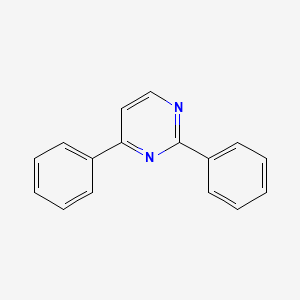
![[3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B12087085.png)
